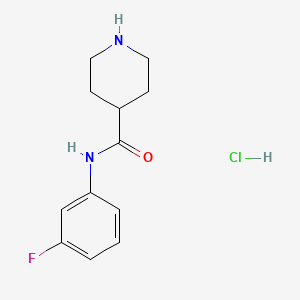

N-(3-fluorophenyl)piperidine-4-carboxamide hydrochloride

描述

IUPAC Nomenclature and CAS Registry Information

The systematic nomenclature of N-(3-fluorophenyl)piperidine-4-carboxamide hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing heterocyclic rings and substituent groups. The primary IUPAC name for this compound is N-(3-fluorophenyl)-4-piperidinecarboxamide hydrochloride, which accurately reflects the structural relationship between the piperidine ring, the carboxamide functional group, and the fluorinated aromatic substituent. Alternative nomenclature systems recognize this compound as 4-Piperidinecarboxamide, N-(3-fluorophenyl)-, hydrochloride in a more systematic approach that emphasizes the piperidine ring as the parent structure.

The Chemical Abstracts Service has assigned the unique registry number 1235441-53-8 to this hydrochloride salt form, providing an unambiguous identifier for database searches and chemical inventory management. This CAS number specifically corresponds to the hydrochloride salt rather than the free base compound, which carries a different registry designation. The MDL number MFCD16040169 serves as an additional unique identifier within the Beilstein and Reaxys chemical databases, facilitating comprehensive literature searches and structural queries. These registry numbers ensure precise identification of the compound across various chemical information systems and prevent confusion with closely related structural analogs or different salt forms.

The compound's systematic identification extends to its representation in chemical databases through standardized structural codes. The InChI key POTRFOYLSYTNPI-UHFFFAOYSA-N provides a unique hash-based identifier derived from the complete molecular connectivity information. This standardized representation ensures consistent identification across different software platforms and chemical information systems, regardless of how the structure might be drawn or represented visually.

Molecular Formula and Weight

The molecular formula of this compound is established as C₁₂H₁₆ClFN₂O, representing the complete salt form including both the organic base and the hydrochloride anion. This formula indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and one oxygen atom within the molecular structure. The molecular weight of the hydrochloride salt is precisely determined as 258.72 atomic mass units, reflecting the combined mass contributions of all constituent atoms.

For comparative purposes, the free base form of the compound exhibits the molecular formula C₁₂H₁₅FN₂O, with a correspondingly lower molecular weight due to the absence of the hydrochloride group. This distinction becomes particularly important when considering solubility properties, as the hydrochloride salt typically demonstrates enhanced water solubility compared to the neutral base form. The molecular weight difference of approximately 36.5 atomic mass units between the salt and free base forms directly corresponds to the mass contribution of the hydrogen chloride addition.

| Form | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Free Base | C₁₂H₁₅FN₂O | 222.26 |

| Hydrochloride Salt | C₁₂H₁₆ClFN₂O | 258.72 |

The elemental composition analysis reveals a compound with significant organic character, containing primarily carbon and hydrogen atoms with strategically positioned heteroatoms that confer specific chemical properties. The carbon content represents the largest atomic contribution, consistent with the presence of both aromatic and aliphatic carbon centers within the molecular framework. The balanced nitrogen content reflects the presence of both the piperidine ring nitrogen and the amide nitrogen functionality, each contributing distinct chemical characteristics to the overall molecular behavior.

Key Functional Groups and Substituents

The molecular architecture of this compound encompasses several distinct functional groups that collectively define its chemical properties and potential reactivity patterns. The central piperidine ring represents a six-membered saturated nitrogen heterocycle that serves as the primary structural scaffold for the molecule. This heterocyclic system exhibits a chair conformation similar to cyclohexane, with the nitrogen atom introducing basicity and potential coordination sites for metal complexation or protonation reactions.

The carboxamide functional group (-CONH-) constitutes a critical structural element that bridges the piperidine ring to the aromatic substituent. This amide linkage exhibits characteristic planar geometry due to resonance stabilization between the carbonyl oxygen and the nitrogen lone pair electrons. The amide nitrogen participates in hydrogen bonding interactions and demonstrates reduced basicity compared to typical aliphatic amines due to the electron-withdrawing effect of the adjacent carbonyl group. The carbonyl oxygen serves as a hydrogen bond acceptor and potential coordination site for metal interactions.

The 3-fluorophenyl substituent introduces significant electronic and steric effects to the molecular framework. The fluorine atom, positioned at the meta position relative to the amide attachment point, functions as an electron-withdrawing group through its high electronegativity. This electronic effect influences the electron density distribution throughout the aromatic ring system and potentially affects the basicity of the amide nitrogen. The aromatic ring system provides additional sites for potential π-π stacking interactions and contributes to the overall lipophilicity of the molecule.

The hydrochloride salt formation involves protonation of the piperidine ring nitrogen, creating a positively charged ammonium center balanced by the chloride anion. This ionic character significantly enhances water solubility while maintaining the structural integrity of the organic framework. The protonated nitrogen center eliminates the basicity of the piperidine ring while preserving other functional group characteristics.

Tautomeric and Conformational Isomerism

The structural framework of this compound presents opportunities for tautomeric equilibria, particularly involving the amide functional group. Amide-iminol tautomerism represents a potential isomerization pathway where the amide form (H-N-C=O) can theoretically equilibrate with the corresponding iminol structure (N=C-O-H). However, in typical organic environments, the amide tautomer predominates overwhelmingly due to the significant thermodynamic stability advantage provided by the carbonyl resonance stabilization and the strong carbon-oxygen double bond character.

The amide tautomerism phenomenon becomes more complex when considering the influence of the fluorinated aromatic substituent. The electron-withdrawing nature of the 3-fluorophenyl group stabilizes the amide nitrogen through resonance interactions, further favoring the conventional amide form over any potential iminol alternatives. Environmental factors such as pH, solvent polarity, and temperature can influence the tautomeric equilibrium position, although the amide form remains heavily favored under normal conditions.

Conformational isomerism presents additional structural considerations for this compound, particularly regarding the spatial arrangement of the piperidine ring and the orientation of the carboxamide substituent. The piperidine ring can adopt chair, boat, or twist conformations, with the chair form typically representing the most energetically favorable arrangement. The carboxamide substituent at the 4-position can occupy either axial or equatorial orientations, with the equatorial position generally preferred due to reduced steric interactions.

| Tautomeric Form | Relative Stability | Key Stabilizing Factors |

|---|---|---|

| Amide (predominant) | High | Carbonyl resonance, C=O bond strength |

| Iminol (minor) | Low | Weaker C-O single bond, reduced resonance |

The rotational flexibility around the amide bond introduces additional conformational complexity, as the partial double bond character restricts free rotation and creates distinct conformational isomers. The E and Z conformations around the amide bond represent discrete structural arrangements that can potentially be observed under specific analytical conditions, though rapid interconversion typically occurs at room temperature.

Metalation effects can significantly influence tautomeric behavior, as demonstrated in related amide systems where metal coordination alters the electronic environment and can stabilize alternative tautomeric forms. The presence of coordination sites within the molecule, including the amide oxygen, amide nitrogen, and aromatic ring system, provides opportunities for metal-induced tautomeric shifts that could modify the compound's chemical behavior under specific conditions.

属性

IUPAC Name |

N-(3-fluorophenyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTRFOYLSYTNPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235441-53-8 | |

| Record name | 4-Piperidinecarboxamide, N-(3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-fluorophenyl)piperidine-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 4-(3-fluorophenyl)piperidine Intermediate

A key intermediate in the synthesis of N-(3-fluorophenyl)piperidine-4-carboxamide hydrochloride is 4-(3-fluorophenyl)piperidine. This intermediate can be prepared via the following steps:

Starting Material and Initial Modification:

- 1-Methyl-4-(3-fluorophenyl)-1,2,5,6-tetrahydropyridine is synthesized following Nagai et al.'s method.

- This compound undergoes deprotonation and methylation analogous to Werner's method.

-

- The enamine intermediate is reduced with sodium borohydride in methanol.

- Demethylation is achieved using acetyl chloride (ACE-Cl), followed by reflux in methanol to hydrolyze the carbamate intermediate, yielding 4-(3-fluorophenyl)-4-methylpiperidine.

This intermediate is crucial for subsequent coupling reactions.

Coupling to Form the Carboxamide

-

- The 4-(3-fluorophenyl)piperidine intermediate is coupled with protected amino acids such as Boc-L-valine or Boc-L-isoleucine.

- Coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) are used in solvents like acetonitrile or dichloromethane.

-

- The tert-butyloxycarbonyl (Boc) protecting group is removed using aqueous hydrogen chloride in methanol.

- The resulting amide is reduced with borane dimethylsulfide complex in tetrahydrofuran under reflux to yield the corresponding amine.

Alternative Preparation via Transfer Hydrogenation and Grignard Reaction

A different synthetic approach involves:

Conversion of Piperidine-4-carboxylic Acid:

- Piperidine-4-carboxylic acid (isonipecotic acid) is converted to 1-methylpiperidine-4-carboxylic acid using transfer hydrogenation conditions.

- This involves formaldehyde as a hydrogen donor, palladium on charcoal or platinum as catalysts, water and acid (e.g., formic acid), under heat (ambient to 90-95 °C).

Formation of Hydrochloride Salt:

- The 1-methylpiperidine-4-carboxylic acid is converted to its hydrochloride salt using hydrochloric acid.

-

- Reaction with thionyl chloride and diethylamine yields N,N-diethyl-1-methylpiperidine-4-carboxamide.

Grignard Reaction for Further Functionalization:

- The amide is reacted with 2,6-dibromopyridine and a Grignard reagent (e.g., isopropylmagnesium chloride/lithium chloride, known as Turbo Grignard) at ambient temperature.

- This step avoids cryogenic conditions required by lithium reagents and improves yield and purity.

Summary of Key Preparation Steps

| Step No. | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 1-methyl-4-(3-fluorophenyl)-1,2,5,6-tetrahydropyridine | Literature methods (Nagai et al., Werner) | Starting intermediate for piperidine synthesis |

| 2 | Reduction with sodium borohydride in methanol | NaBH4, MeOH, ambient temperature | Converts enamine to piperidine derivative |

| 3 | Demethylation and carbamate hydrolysis | ACE-Cl, reflux in MeOH | Yields 4-(3-fluorophenyl)-4-methylpiperidine |

| 4 | Coupling with Boc-protected amino acid | HBTU or EDC/HOBt, acetonitrile or DCM | Forms amide bond |

| 5 | Boc deprotection | Aqueous HCl in MeOH | Prepares amide for reduction |

| 6 | Reduction of amide | Borane dimethylsulfide, reflux in THF | Yields amine intermediate |

| 7 | Final coupling and hydrochloride salt formation | EDC/HOBt, HCl in MeOH or dioxane | Produces this compound |

Research Findings and Analysis

- The use of HBTU and EDC/HOBt coupling agents is effective for amide bond formation with good yields and purity.

- Borane dimethylsulfide is a preferred reducing agent for amide reduction due to its selectivity and clean reaction profile.

- Transfer hydrogenation using formaldehyde and palladium catalysts offers a mild and efficient route to methylate the piperidine ring without harsh hydrogen gas conditions.

- The Grignard reaction with Turbo Grignard reagent at ambient temperature is advantageous for large-scale synthesis by avoiding cryogenic conditions and improving safety and scalability.

- Formation of the hydrochloride salt enhances compound stability and solubility, facilitating pharmaceutical formulation.

- Overall, the described synthetic routes offer flexibility to introduce various substituents on the piperidine ring and the amide moiety, allowing for structural optimization in drug development.

化学反应分析

Types of Reactions

N-(3-fluorophenyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

科学研究应用

N-(3-fluorophenyl)piperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N-(3-fluorophenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The carboxamide group may participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

相似化合物的比较

Key Observations :

- Substituent Position : The position of fluorine on the phenyl ring (e.g., 3- vs. 4-fluorophenyl) influences electronic properties and binding affinity. For example, 4-substituted analogues (e.g., 4-iodophenyl) may enhance steric interactions in enzyme active sites .

- Functional Groups : Replacing the carboxamide with a propanamide (as in NIH 10785) alters hydrogen-bonding capacity and metabolic stability, impacting analgesic efficacy .

- Heterocyclic Modifications : Thiazole or furan substitutions (e.g., fentanyl analogues) introduce rigidity and selectivity for receptors like μ-opioid receptors .

Enzyme and Receptor Interactions

- SARS-CoV-2 Inhibition : The (R)-N-(4-fluorobenzyl) derivative () demonstrated inhibitory activity against SARS-CoV-2, likely targeting viral proteases or host cell entry mechanisms. The bulkier naphthylethyl group may enhance hydrophobic interactions compared to the smaller 3-fluorophenyl group in the target compound .

- Photosynthesis Inhibition: Piperidinoethylesters with alkoxyphenylcarbamic acid substituents () show that 3- and 4-substituted derivatives exhibit stronger inhibition of photosynthetic electron transport than 2-substituted analogues. This suggests that the 3-fluorophenyl group in the target compound could similarly optimize binding to biological targets .

- Opioid Receptor Binding : NIH 10785 and related fluorophenyl-propanamide derivatives () show high affinity for opioid receptors, with the fluorine atom enhancing lipophilicity and blood-brain barrier penetration. However, the carboxamide variant (target compound) may exhibit distinct pharmacokinetics due to reduced esterase susceptibility .

Pharmacokinetic and Toxicity Profiles

- Molecular Weight and Solubility : The target compound (~262.7 g/mol) falls within the optimal range for CNS permeability (200–500 g/mol). In contrast, larger analogues like the fentanyl derivative (, ~523.8 g/mol) may exhibit prolonged half-lives but reduced oral bioavailability .

- Synthesis Complexity : Multi-step syntheses are common (e.g., PZ-1388 in ), but the target compound’s relatively simple structure (single aryl substitution) may facilitate scalable production .

生物活性

N-(3-Fluorophenyl)piperidine-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring, a carboxamide functional group, and a fluorinated phenyl substituent. The structural elements contribute to its pharmacological properties:

- Piperidine Ring : Provides structural stability and enhances interaction with biological targets.

- Carboxamide Group : Facilitates hydrogen bonding, improving binding affinity to receptors and enzymes.

- Fluorophenyl Group : Increases lipophilicity and can enhance receptor selectivity.

The compound's mechanism of action primarily involves interactions with specific molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, while the piperidine structure contributes to overall stability. These interactions can lead to modulation of various biological pathways.

Enzyme Inhibition

Research has shown that this compound exhibits potent inhibition against several enzymes, particularly those involved in viral replication:

- Papain-like Protease (PLpro) : This compound has been identified as a potent inhibitor of PLpro from SARS-CoV, with nanomolar potency (IC50 values in the range of 0.15 μM) . The binding affinity is attributed to the structural features that allow effective interaction with the enzyme's active site.

Neurotransmitter Modulation

The compound has also been studied for its effects on neurotransmitter systems:

- Trace Amine-Associated Receptor 1 (TAAR1) : this compound acts as an agonist for TAAR1, influencing mood regulation and anxiety-related pathways. Preclinical studies indicate potential applications in treating neuropsychiatric disorders without the typical side effects associated with dopamine receptor antagonism .

Case Studies

- Antiviral Activity : In a study evaluating various piperidine analogs, this compound demonstrated significant antiviral activity against SARS-CoV by inhibiting PLpro, suggesting its potential as a therapeutic agent for viral infections .

- Neuropharmacology : A series of experiments showed that related compounds could reduce hyperlocomotion in dopamine transporter knockout models, indicating potential for treating conditions like schizophrenia .

Comparative Biological Activity Table

| Compound | Target Enzyme/Receptor | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | Papain-like Protease (PLpro) | 0.15 | Potent antiviral activity |

| 4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide | TAAR1 | N/A | Modulates neurotransmitter systems |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-fluorophenyl)piperidine-4-carboxamide hydrochloride, and what methodological challenges arise during fluorophenyl group incorporation?

- Methodology : A multi-step synthesis is typically employed, starting with piperidine-4-carboxylic acid derivatives. Key steps include:

- Amide bond formation : React piperidine-4-carboxylic acid with 3-fluoroaniline using coupling agents like EDCI/HOBt to form the carboxamide core .

- Hydrochloride salt preparation : Treat the free base with HCl in a solvent like ethanol or diethyl ether to precipitate the hydrochloride salt .

- Challenges : Fluorophenyl groups may introduce steric hindrance, requiring optimized reaction conditions (e.g., elevated temperatures or catalytic additives). Purity verification via HPLC or NMR is critical to confirm the absence of unreacted aniline or positional isomers .

Q. How can researchers validate the structural integrity of this compound?

- Analytical workflow :

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen bonding patterns (e.g., piperidine ring conformation) .

- NMR spectroscopy : Use , , and -NMR to verify substituent positions. The 3-fluorophenyl group shows distinct -NMR shifts near -115 ppm, differentiating it from para/meta isomers .

- Mass spectrometry : Confirm molecular weight (MW: ~243.7 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How do discrepancies in receptor binding data for N-(3-fluorophenyl)piperidine derivatives arise, and how can they be resolved?

- Case study : Fluorophenyl-piperidine analogs exhibit variable affinity for NMDA receptors and ion channels (e.g., NCX3 inhibition IC = 18 nM in related compounds) .

- Resolution strategies :

- Competitive binding assays : Compare displacement of radiolabeled ligands (e.g., -ifenprodil) to quantify receptor specificity .

- Molecular docking : Model interactions between the fluorophenyl group and hydrophobic receptor pockets to rationalize affinity differences .

Q. What experimental approaches are recommended to optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- Strategies :

- LogP modulation : Introduce polar substituents (e.g., hydroxyl or methoxy groups) to improve aqueous solubility without disrupting the fluorophenyl-pharmacophore interaction .

- Metabolic stability assays : Incubate with liver microsomes to identify metabolic soft spots (e.g., piperidine ring oxidation) .

- Data interpretation : Correlate structural modifications with in vitro half-life (e.g., CYP450 inhibition profiles) and in vivo bioavailability .

Q. How can researchers address contradictory results in neuroprotective efficacy studies?

- Hypothesis testing :

- Dose-response curves : Evaluate neuroprotection in primary neuronal cultures at concentrations ranging from 1 nM to 10 μM to identify therapeutic windows .

- Mechanistic studies : Use siRNA knockdown of target receptors (e.g., NR2B-containing NMDA receptors) to confirm on-target effects .

- Controls : Include structurally similar analogs (e.g., 3-chlorophenyl derivatives) to isolate fluorine-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。